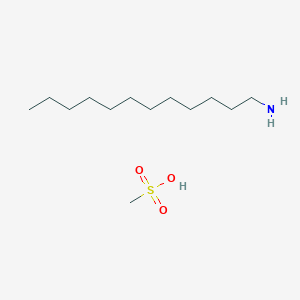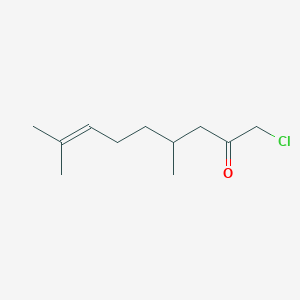
1-Chloro-4,8-dimethylnon-7-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4,8-dimethylnon-7-EN-2-one: is an organic compound with the molecular formula C11H19ClO It is a chlorinated derivative of nonenone, characterized by the presence of a chlorine atom, two methyl groups, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4,8-dimethylnon-7-EN-2-one can be synthesized through several methods. One common approach involves the chlorination of 4,8-dimethylnon-7-EN-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4,8-dimethylnon-7-EN-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or sodium methoxide are commonly used.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon), or electrophiles like hydrogen chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or ethers.
Addition Reactions: Products include dihalides, hydrogenated compounds, or halohydrins.
Oxidation Reactions: Products include ketones or carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-4,8-dimethylnon-7-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-chloro-4,8-dimethylnon-7-EN-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the double bond in the compound’s structure allow it to form covalent bonds or undergo addition reactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,8-Dimethylnon-7-EN-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
1,1-Dichloro-4,8-dimethylnon-7-EN-2-one: Contains an additional chlorine atom, which can further increase its reactivity.
4,8-Dimethyl-7-nonen-2-one: Similar structure but without the chlorine atom, affecting its chemical behavior.
Uniqueness: 1-Chloro-4,8-dimethylnon-7-EN-2-one is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
82772-50-7 |
|---|---|
Formule moléculaire |
C11H19ClO |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
1-chloro-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C11H19ClO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10H,4,6-8H2,1-3H3 |
Clé InChI |
YXWWDONVOCHNIR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
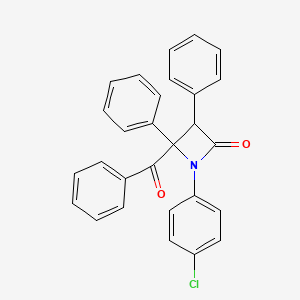
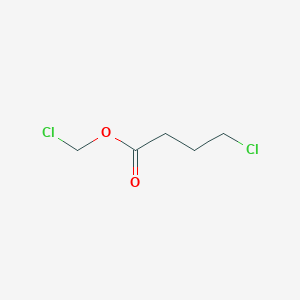
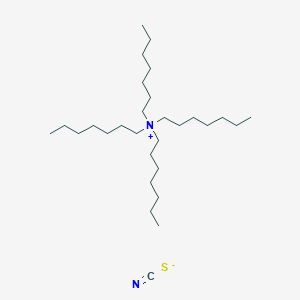
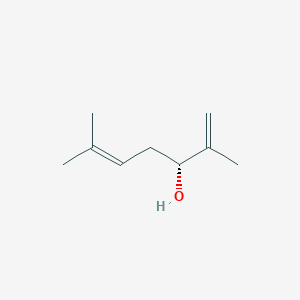


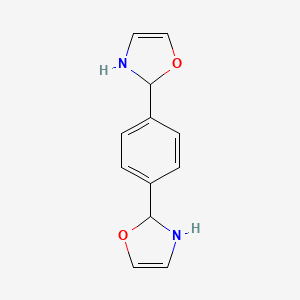
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
